molecular formula C10H13ClN2O2S B3308217 Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate CAS No. 937598-43-1

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate

Cat. No. B3308217
M. Wt: 260.74 g/mol
InChI Key: QKFNABVIWZJFQW-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-5-carboxylate is a related compound that is available commercially . It is a crystalline powder with a yellow appearance .


Molecular Structure Analysis

The molecular formula for Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . The InChI Key is VNZXERIGKZNEKB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-5-carboxylate has a melting point of 157.0-166.0°C . It is sensitive to light and moisture .

Safety And Hazards

Ethyl 2-aminothiazole-5-carboxylate is considered harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As “Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate” is a novel or less-studied compound, future research could focus on its synthesis, characterization, and potential applications. Thiazole compounds are known to have applications in pharmaceuticals and agrochemicals , so this could be a potential area of interest.

properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c1-3-5-12-10-13-7(6-11)8(16-10)9(14)15-4-2/h3H,1,4-6H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFNABVIWZJFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC=C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163359
Record name Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate

CAS RN

937598-43-1
Record name Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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